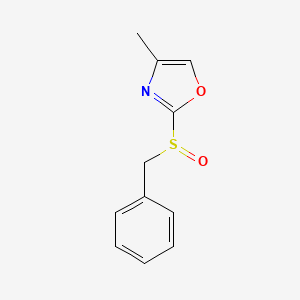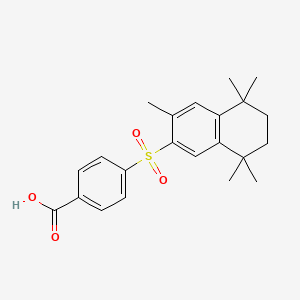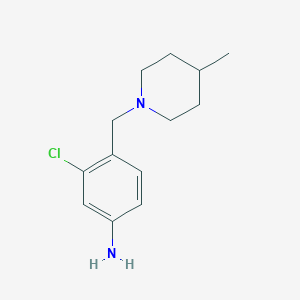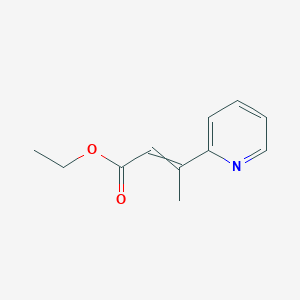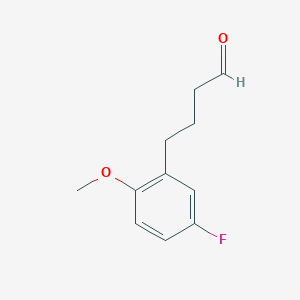![molecular formula C12H17N3O2 B8579387 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone](/img/structure/B8579387.png)
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities
准备方法
The synthesis of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-amino-3-methoxyaniline with an appropriate azetidinone precursor under specific conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane/water mixture. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反应分析
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
作用机制
The mechanism of action of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target transpeptidase enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity. Additionally, it may interfere with tubulin polymerization, leading to its potential anticancer effects .
相似化合物的比较
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone can be compared with other azetidinone derivatives such as:
3-amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another related compound with different substituents, which may result in varied biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O2/c1-8(16)15-6-10(7-15)14-9-3-4-11(13)12(5-9)17-2/h3-5,10,14H,6-7,13H2,1-2H3 |
InChI 键 |
QCAJPRITEGKKPY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)
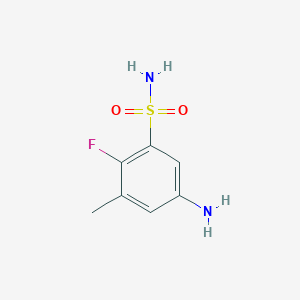
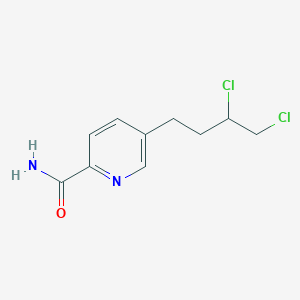
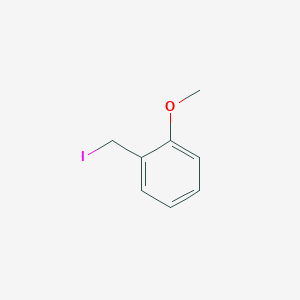
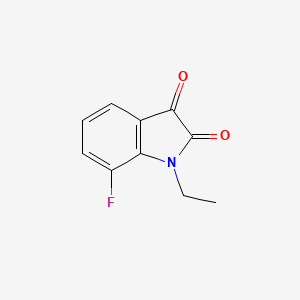
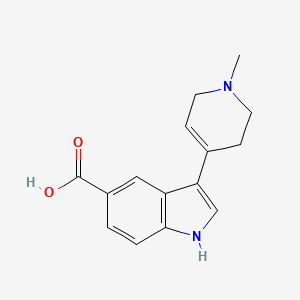


![4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate](/img/structure/B8579346.png)
